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  • Product: 2-(1-Naphthyl)aniline
  • CAS: 92855-12-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-(1-Naphthyl)aniline: An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist Foreword In the landscape of advanced materials and pharmaceutical development, the precise structural elucidation of molecular entities is paramount. 2-(1-Naphthyl)anili...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of advanced materials and pharmaceutical development, the precise structural elucidation of molecular entities is paramount. 2-(1-Naphthyl)aniline, a biaryl amine featuring a sterically hindered linkage between a naphthalene and a benzene ring, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from closely related isomers and constituent moieties to provide a robust, predictive analysis. This approach, grounded in expertise, serves as a powerful tool for researchers in confirming synthesis, identifying impurities, and understanding the electronic and structural nuances of this molecule.

Molecular Structure and Spectroscopic Implications

The structure of 2-(1-Naphthyl)aniline (C₁₆H₁₃N, Molar Mass: 219.28 g/mol ) is unique in its stereochemistry.[1] The bulky naphthyl group at the ortho position of the aniline ring forces a significant dihedral angle between the two aromatic systems to minimize steric strain. This twisting has profound effects on the molecule's electronic conjugation and, consequently, its spectroscopic output.

  • In NMR Spectroscopy , this steric hindrance will influence the magnetic environment of the protons and carbons near the biaryl linkage, leading to distinct chemical shifts compared to less hindered analogues.

  • In IR Spectroscopy , the fundamental vibrations of the N-H bond, the C-N linkage, and the two aromatic rings will provide a definitive fingerprint of the molecule's functional groups.

  • In UV-Vis Spectroscopy , the twisted geometry will partially disrupt the π-conjugation across the molecule, influencing the energy and intensity of electronic transitions compared to a hypothetical planar structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of 2-(1-Naphthyl)aniline. The analysis is presented for a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex, with all 12 aromatic protons and the single amine proton displaying signals in distinct regions. The signals will exhibit complex splitting patterns due to proton-proton (H-H) coupling.

Causality Behind Assignments:

  • Amine Proton (N-H): The N-H proton signal is anticipated to be a broad singlet. Its chemical shift is variable and depends on concentration and solvent, but it is expected to appear around 4.0-5.0 ppm. Broadening is a result of quadrupole effects from the nitrogen atom and potential hydrogen exchange.

  • Aniline Ring Protons (4H): These protons will be in the typical aromatic region. The proton ortho to the amino group (H-6') is expected to be the most upfield due to the electron-donating effect of the NH₂ group. The other protons (H-3', H-4', H-5') will show complex splitting (multiplets) in the range of approximately 6.8 to 7.4 ppm.

  • Naphthyl Ring Protons (7H): The seven protons of the naphthyl ring will resonate further downfield, typically between 7.4 and 8.2 ppm, due to the extensive π-system. The proton at the C8 position is expected to be the most deshielded and appear furthest downfield due to the "peri" effect, experiencing steric compression and anisotropic effects from the adjacent benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2-(1-Naphthyl)aniline

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.2 - 8.0 d 1H Naphthyl H-8
~7.9 - 7.7 m 2H Naphthyl H-4, H-5
~7.6 - 7.4 m 4H Naphthyl H-2, H-3, H-6, H-7
~7.4 - 7.2 m 2H Aniline H-4', H-5'
~7.0 - 6.8 m 2H Aniline H-3', H-6'

| ~4.5 | br s | 1H | N-H |

Note: These are predicted values based on analysis of isomers like N-(2-Naphthyl)aniline and foundational principles. Actual experimental values may vary.[2][3][4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show 16 distinct signals, corresponding to the 16 carbon atoms in the molecule.

Causality Behind Assignments:

  • Quaternary Carbons: The four quaternary carbons (C-1, C-2', C-1', C-4a, C-8a) where the rings are joined or fused will typically show weaker signals and are highly influenced by substitution. The carbon bearing the amino group (C-2') is expected around 145 ppm, while the carbon of the naphthyl ring attached to the aniline (C-1) will be slightly more upfield.[5]

  • Aromatic CH Carbons: The remaining 12 carbons will appear in the aromatic region (110-140 ppm). Carbons of the aniline ring will be influenced by the amino substituent, while the naphthyl carbons will have shifts characteristic of a substituted naphthalene system.[6]

Table 2: Predicted ¹³C NMR Chemical Shift Regions (δ) for 2-(1-Naphthyl)aniline

Predicted Chemical Shift (ppm) Carbon Type Assignment
145 - 142 Quaternary Aniline C-2' (C-NH₂)
138 - 132 Quaternary Naphthyl C-1, C-4a, C-8a
132 - 120 CH Naphthyl & Aniline CH carbons

| 120 - 115 | CH | Aniline CH carbons |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-(1-Naphthyl)aniline sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 300 MHz.[7]

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, a 30-degree pulse angle, and a relaxation delay of 1-2 seconds are typical starting parameters. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing an excellent fingerprint for its functional groups.

Causality Behind Assignments:

  • N-H Stretch: A key diagnostic peak for the secondary amine is the N-H stretching vibration. For aromatic secondary amines, this typically appears as a single, sharp peak around 3400 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).

  • C=C Ring Stretches: Multiple sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aniline and naphthalene rings.

  • C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1340-1250 cm⁻¹ region.

  • Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ "fingerprint" region arise from C-H out-of-plane bending, which is diagnostic of the substitution pattern on the aromatic rings.

Table 3: Predicted IR Absorption Bands for 2-(1-Naphthyl)aniline

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3400 N-H Stretch Secondary Amine Medium, Sharp
3100 - 3030 Aromatic C-H Stretch Naphthyl & Aniline Rings Medium to Weak
1610 - 1580 C=C Ring Stretch Aromatic Rings Medium, Sharp
1520 - 1480 C=C Ring Stretch Aromatic Rings Strong
1330 - 1260 C-N Stretch Aryl Amine Medium to Strong

| 810 - 750 | C-H Out-of-Plane Bend | Substituted Aromatics | Strong |

Note: Predicted values are based on data from aniline, naphthalene derivatives, and general IR correlation tables.[8][9][10]

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Setup:

    • Ensure the Fourier-Transform Infrared (FTIR) spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid 2-(1-Naphthyl)aniline sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

    • Label the significant peaks with their wavenumber values.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's conjugated π-system.

Causality Behind Assignments: The spectrum of 2-(1-Naphthyl)aniline is expected to be a composite of the electronic transitions originating from the aniline and naphthalene chromophores.

  • π-π* Transitions: Intense absorption bands are expected in the 220-350 nm range. These are due to π-π* transitions within the highly conjugated naphthalene and benzene ring systems. The naphthalene moiety has two characteristic transitions, the ¹Lₐ and ¹Lₑ bands, which will be perturbed by the aniline substituent.[11]

  • n-π* Transitions: A much weaker absorption band may be observed at a longer wavelength (>350 nm). This corresponds to the n-π* transition, involving the promotion of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital.[12] The steric hindrance between the rings may reduce the intensity of this transition by misaligning the nitrogen lone pair with the aromatic π-system.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for 2-(1-Naphthyl)aniline in Ethanol

Predicted λₘₐₓ (nm) Transition Type Chromophore
~240 - 260 π → π* Aniline Moiety
~300 - 340 π → π* Naphthyl Moiety

| >350 | n → π* | N-Aryl System |

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of 2-(1-Naphthyl)aniline in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.[13]

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

  • Data Acquisition:

    • Replace the solvent in the sample cuvette with the dilute analyte solution.

    • Scan the sample to record the absorption spectrum.

  • Data Processing:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

    • If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Integrated Spectroscopic Workflow and Data Correlation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Correlation Sample 2-(1-Naphthyl)aniline Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Safety Review SDS: Aromatic Amine Hazard [14] Safety->Sample NMR_Data C-H Framework Connectivity Steric Environment NMR->NMR_Data IR_Data Functional Groups (N-H, C-N, Aromatics) IR->IR_Data UV_Data Electronic Conjugation π-System UV->UV_Data Correlation Integrated Structural Elucidation NMR_Data->Correlation IR_Data->Correlation UV_Data->Correlation

Figure 1: An integrated workflow for the complete spectroscopic characterization of 2-(1-Naphthyl)aniline.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of 2-(1-Naphthyl)aniline. Through a detailed, predictive analysis based on foundational principles and data from analogous structures, a comprehensive portrait of its NMR, IR, and UV-Vis spectra has been constructed. The provided experimental protocols offer a reliable framework for researchers to acquire and validate this data. The synergy of these techniques provides a self-validating system for confirming the identity, purity, and nuanced structural features of this important chemical entity, empowering professionals in their research and development endeavors.

References

  • ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • Supporting Information. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes.
  • PubChem. 2-(1-Naphthyl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. Available at: [Link]

  • ResearchGate. UV-visible absorption spectrum of aniline-alpha naphthol. Available at: [Link]

  • Southern Illinois University. Table of Characteristic IR Absorptions. Available at: [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. Available at: [Link]

  • ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol (1N), and 2-naphthol (2N) in n-hexane. Available at: [Link]

  • NIST. Aniline - Infrared Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. UV-Visible, IR, and 1H NMR spectral data of compounds. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

No Published Applications of 2-(1-Naphthyl)aniline as a Fluorescent Probe for Metal Ion Detection Found in Scientific Literature

A comprehensive review of scientific databases and chemical literature has revealed no specific applications or detailed protocols for the use of 2-(1-Naphthyl)aniline as a fluorescent probe for the detection of metal io...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific databases and chemical literature has revealed no specific applications or detailed protocols for the use of 2-(1-Naphthyl)aniline as a fluorescent probe for the detection of metal ions.

While the naphthalene and aniline moieties are individually recognized as components of various fluorescent chemosensors, the specific compound 2-(1-Naphthyl)aniline does not appear to have been developed or characterized for this purpose. Fluorescent probes for metal ion detection are typically designed with specific chelating groups that selectively bind to target metal ions, inducing a measurable change in their photophysical properties, such as fluorescence intensity or wavelength. The structure of 2-(1-Naphthyl)aniline lacks a prominent chelating site that would facilitate strong and selective binding to metal ions.

The scientific literature on fluorescent metal ion sensors is extensive, with many studies focusing on derivatives of naphthalene, such as naphthalimides and Schiff bases derived from naphthaldehyde.[1][2][3] These molecules are chemically modified to incorporate functionalities that can coordinate with metal ions, leading to mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) that are responsible for the sensing action.[4]

For instance, various naphthalene-based Schiff base derivatives have been successfully employed for the detection of Al³⁺, exhibiting a "turn-on" fluorescence response upon binding.[2] Similarly, other naphthalene derivatives have been tailored to selectively detect a range of other metal ions.

However, searches for "2-(1-Naphthyl)aniline" in the context of a fluorescent probe or sensor for metal ions did not yield any specific research articles detailing its synthesis for this application, its photophysical response to different metal ions, or any established protocols for its use in metal ion detection. Chemical databases provide basic physical and chemical properties of 2-(1-Naphthyl)aniline, but do not indicate its use as a fluorescent chemosensor.[5]

Given the absence of foundational research on this specific topic, it is not possible to provide the requested detailed Application Notes and Protocols. The development of such a guide would require experimental data on:

  • The synthesis and purification of 2-(1-Naphthyl)aniline for sensing applications.

  • The photophysical properties of the compound, including its absorption and emission spectra.

  • Its selectivity and sensitivity towards a range of metal ions.

  • The mechanism of interaction with any target metal ion.

  • Optimization of experimental conditions such as pH, solvent, and concentration.

  • Quantitative performance metrics like the limit of detection (LOD) and binding constants.

Without this fundamental scientific information, any attempt to create application notes would be speculative and would not meet the required standards of scientific integrity and trustworthiness.

Researchers, scientists, and drug development professionals interested in fluorescent probes for metal ion detection are encouraged to explore the vast existing literature on established and well-characterized naphthalene-based and other fluorophoric systems.

References

Sources

Application

Application Notes and Protocols for the Polymerization of 2-(1-Naphthyl)aniline for Conductive Polymers

For correspondence: Introduction: Expanding the Frontiers of Conductive Polymers with Sterically-Tuned Monomers Polyaniline (PANI) stands as a cornerstone in the field of intrinsically conductive polymers, lauded for its...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction: Expanding the Frontiers of Conductive Polymers with Sterically-Tuned Monomers

Polyaniline (PANI) stands as a cornerstone in the field of intrinsically conductive polymers, lauded for its straightforward synthesis, tunable conductivity, and environmental stability.[1] However, its practical application is often hampered by poor processability and solubility in common organic solvents.[1] To overcome these limitations, researchers have increasingly turned to the synthesis of PANI derivatives, modifying the aniline monomer with various functional groups.[1] This application note delves into the synthesis and characterization of a promising, yet less explored, PANI derivative: poly(2-(1-Naphthyl)aniline).

The introduction of a bulky 1-naphthyl group at the 2-position of the aniline monomer is a deliberate design choice aimed at modulating the polymer's properties. This substitution is expected to influence the polymer's solubility, morphology, and electronic characteristics due to steric and electronic effects.[2][3] Specifically, the bulky naphthyl substituent is anticipated to increase the torsion angle between the polymer backbone's aromatic rings, which can decrease the degree of conjugation and, consequently, lower the electrical conductivity compared to pristine PANI.[4][5] However, this structural modification may also enhance solubility and create a more porous material, opening avenues for applications in sensors and other specialized electronic devices.[6]

This guide provides detailed protocols for both the chemical oxidative and electrochemical polymerization of 2-(1-Naphthyl)aniline. It offers a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and explore the potential of this unique conductive polymer.

I. Understanding the Polymerization Mechanisms

The polymerization of aniline and its derivatives proceeds via an oxidative coupling mechanism.[7] This process can be initiated either chemically, using a strong oxidizing agent, or electrochemically, by applying an anodic potential.

A. Chemical Oxidative Polymerization

In this method, a chemical oxidant, such as ammonium persulfate (APS) or ferric chloride (FeCl₃), is used to initiate the polymerization in an acidic medium.[8][9] The mechanism is generally understood to involve three main stages:

  • Initiation: The oxidant abstracts an electron from the aniline monomer to form a radical cation.

  • Propagation: The radical cations couple to form dimers, which are further oxidized and couple with other monomers or oligomers, leading to chain growth.

  • Termination: The reaction ceases when the oxidant is consumed.[7]

The acidic environment is crucial as it protonates the nitrogen atoms in the polymer backbone, leading to the formation of the conductive emeraldine salt form.[10]

B. Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film's thickness and morphology.[11] The process involves the direct oxidation of the monomer at the surface of a working electrode.[12] The mechanism is similar to the chemical method, with the electrode serving as the oxidant.[7] The polymerization typically involves three steps:

  • Monomer Oxidation: Formation of radical cations at the electrode surface.

  • Oligomer Deposition: Nucleation and growth of oligomers on the electrode.

  • Chain Propagation: Solid-state polymerization of the deposited oligomers.[11]

II. Experimental Protocols

A. Materials and Equipment
Material/EquipmentSpecifications
2-(1-Naphthyl)anilineMonomer, >98% purity
Ammonium Persulfate (APS)Oxidant, ACS reagent grade
Hydrochloric Acid (HCl)1 M solution
Deionized WaterHigh purity
EthanolACS reagent grade
N-Methyl-2-pyrrolidone (NMP)Anhydrous, for solubility tests
Platinum (Pt) foil or wireWorking electrode
Saturated Calomel Electrode (SCE)Reference electrode
Platinum (Pt) wire or meshCounter electrode
Potentiostat/GalvanostatFor electrochemical synthesis
Magnetic Stirrer and Stir Bar
Beakers, Graduated Cylinders
Buchner Funnel and Filter Paper
Vacuum Oven
B. Protocol 1: Chemical Oxidative Polymerization

This protocol is adapted from standard procedures for the synthesis of polyaniline and its derivatives.[9][13]

1. Monomer Solution Preparation: a. Dissolve a specific amount of 2-(1-Naphthyl)aniline (e.g., 0.5 g, 2.28 mmol) in 50 mL of 1 M HCl in a 250 mL beaker. b. Stir the solution vigorously using a magnetic stirrer until the monomer is completely dissolved. The solution may have a slight color.

2. Oxidant Solution Preparation: a. In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (APS) (e.g., 0.52 g, 2.28 mmol for a 1:1 molar ratio) in 50 mL of 1 M HCl.

3. Polymerization Reaction: a. Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath. b. Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. c. A color change to a dark green or black precipitate should be observed, indicating polymerization. d. Continue stirring the reaction mixture for 4-6 hours at 0-5 °C to ensure complete polymerization.

4. Polymer Isolation and Purification: a. Filter the precipitate using a Buchner funnel. b. Wash the polymer powder sequentially with copious amounts of 1 M HCl, deionized water, and finally ethanol to remove unreacted monomer, oxidant, and oligomers. c. Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Workflow for Chemical Oxidative Polymerization:

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification Monomer Dissolve 2-(1-Naphthyl)aniline in 1 M HCl Cool Cool solutions to 0-5 °C Monomer->Cool Oxidant Dissolve APS in 1 M HCl Oxidant->Cool Mix Dropwise addition of Oxidant to Monomer Cool->Mix Stir Stir for 4-6 hours Mix->Stir Filter Filter precipitate Stir->Filter Wash Wash with HCl, water, and ethanol Filter->Wash Dry Dry in vacuum oven Wash->Dry Final_Product Final_Product Dry->Final_Product Poly(2-(1-Naphthyl)aniline) powder

Caption: Workflow for the chemical oxidative polymerization of 2-(1-Naphthyl)aniline.

C. Protocol 2: Electrochemical Polymerization

This protocol is based on the electropolymerization of a similar monomer, 2-methyl-1-naphthylamine, and can be optimized for 2-(1-Naphthyl)aniline.[14][15]

1. Electrochemical Cell Setup: a. Assemble a three-electrode electrochemical cell with a platinum foil as the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode. b. The electrolyte solution consists of 0.1 M 2-(1-Naphthyl)aniline in a suitable acidic medium (e.g., 1 M HCl or a solution of HClO₄ + LiClO₄ at pH 1).

2. Polymerization Procedure (Potentiostatic): a. Immerse the electrodes in the electrolyte solution. b. Apply a constant anodic potential (e.g., +0.9 V vs. SCE) to the working electrode. The optimal potential may need to be determined experimentally via cyclic voltammetry. c. A dark, adherent polymer film will form on the surface of the working electrode. The thickness of the film can be controlled by the duration of the potential application.

3. Polymer Film Characterization: a. After polymerization, carefully remove the working electrode from the cell. b. Gently rinse the polymer-coated electrode with the background electrolyte (acid solution without the monomer) and then with deionized water. c. The coated electrode is now ready for electrochemical characterization (e.g., cyclic voltammetry in a monomer-free electrolyte) or other surface analyses.

Workflow for Electrochemical Polymerization:

cluster_setup Cell Setup cluster_polymerization Polymerization cluster_characterization Post-Polymerization Electrodes Assemble 3-electrode cell: WE: Pt, RE: SCE, CE: Pt Immerse Immerse electrodes Electrodes->Immerse Electrolyte Prepare electrolyte: 0.1 M Monomer in 1 M HCl Electrolyte->Immerse Apply_Potential Apply constant potential (e.g., +0.9 V vs. SCE) Immerse->Apply_Potential Film_Formation Polymer film deposits on working electrode Apply_Potential->Film_Formation Remove Remove coated electrode Film_Formation->Remove Rinse Rinse with electrolyte and deionized water Remove->Rinse Characterize Ready for characterization Rinse->Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(1-Naphthyl)aniline

Welcome to the technical support center for 2-(1-Naphthyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound in or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-Naphthyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively in your experimental work. Our approach is rooted in fundamental chemical principles and validated by practical, field-proven insights to ensure you can proceed with your research confidently.

Understanding the Challenge: The Physicochemical Profile of 2-(1-Naphthyl)aniline

2-(1-Naphthyl)aniline (C₁₆H₁₃N) is a polycyclic aromatic amine with a significant non-polar character due to its naphthyl and phenyl rings.[1] This structure dictates its solubility behavior, making it generally soluble in non-polar organic solvents but poorly soluble in polar solvents, especially water.[2][3][4][5] Challenges often arise when a specific reaction or formulation requires a solvent system where 2-(1-Naphthyl)aniline is not readily soluble. This guide will walk you through systematic approaches to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(1-Naphthyl)aniline not dissolving in my chosen organic solvent?

A1: The primary reason is likely a mismatch in polarity between the solute and the solvent, based on the "like dissolves like" principle.[6] 2-(1-Naphthyl)aniline is a largely non-polar molecule. If your solvent is too polar (e.g., methanol, water), you will face solubility challenges.[7] Additionally, factors like temperature, the crystalline form of the solid, and the presence of impurities can affect solubility.

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. What should I do?

A2: This is a common phenomenon indicating that you are creating a supersaturated solution at a higher temperature. While increased temperature generally boosts the solubility of solids in liquids, the solution may not be stable at room temperature.[8][9][10] To resolve this, you might need to use a co-solvent system or find a solvent that provides sufficient solubility at your desired working temperature.[11]

Q3: Can I use pH adjustment to improve the solubility of 2-(1-Naphthyl)aniline in a protic organic solvent?

A3: Yes, this can be an effective strategy. As an amine, 2-(1-Naphthyl)aniline is a weak base. In the presence of an acid, the amine group can be protonated to form a salt.[2] This salt form is generally more polar and, therefore, more soluble in polar protic solvents.[12][13] However, you must consider if the resulting salt and the pH change are compatible with your downstream application.

Q4: Are there any universal solvents for compounds like 2-(1-Naphthyl)aniline?

A4: While there is no single "universal" solvent, certain solvents are known for their broad solubilizing power for a wide range of organic compounds. These include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] However, their high boiling points and potential reactivity should be carefully considered for your specific experiment.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection

A systematic approach to solvent selection is the most effective way to address solubility issues.

Protocol 1: Empirical Solvent Screening

  • Initial Assessment: Based on the "like dissolves like" principle, start with solvents that have a similar polarity to 2-(1-Naphthyl)aniline. Good starting points are aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform). Ethers (e.g., diethyl ether, THF) and some alcohols may also be effective.[2][4]

  • Small-Scale Testing: In a small vial, add a known, small amount of 2-(1-Naphthyl)aniline (e.g., 1-5 mg).

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) and observe for dissolution at room temperature.

  • Agitation: Gently agitate the mixture (e.g., using a vortex mixer or sonication) to facilitate dissolution. Sonication can be particularly helpful in breaking up solid agglomerates.[4]

  • Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the observation and agitation steps.

  • Heating: If the compound remains insoluble at room temperature, gently warm the mixture and observe any changes. Note the temperature at which dissolution occurs.

  • Cooling: Allow the solution to cool to room temperature to check for precipitation.

  • Documentation: Record your observations for each solvent tested to build a solubility profile.

Data Presentation: Qualitative Solubility Screening

SolventPolarityObservation at Room Temp.Observation with Heating
TolueneNon-polarSolubleN/A
DichloromethanePolar aproticSolubleN/A
EthanolPolar proticSparingly SolubleSoluble
MethanolPolar proticPoorly SolubleSparingly Soluble
WaterVery PolarInsolubleInsoluble
DMSOPolar aproticVery SolubleN/A

This table is illustrative and actual results should be determined experimentally.

Advanced Technique: Hansen Solubility Parameters (HSP)

For a more theoretical approach, Hansen Solubility Parameters can be used to predict the miscibility of a solute in a solvent.[14][15][16][17] HSP breaks down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent with HSP values close to those of the solute is more likely to be a good solvent.[18]

Guide 2: Leveraging Co-Solvency

Co-solvency is the phenomenon where a solute is more soluble in a mixture of solvents than in a single solvent.[19][20][21] This is a powerful technique for fine-tuning the polarity of your solvent system.

Workflow for Developing a Co-Solvent System

CoSolvencyWorkflow A Identify a 'good' but imperfect solvent (S1) C Prepare stock solutions of 2-(1-Naphthyl)aniline in S1 A->C B Identify a miscible 'poor' solvent (S2) D Titrate with S2 until precipitation is observed B->D C->D E Determine the optimal S1:S2 ratio D->E F Validate solubility at the desired concentration E->F

Caption: A workflow for developing an effective co-solvent system.

Protocol 2: Co-Solvent System Development

  • Select a Primary Solvent (S1): Choose a solvent in which 2-(1-Naphthyl)aniline has moderate to good solubility.

  • Select a Co-Solvent (S2): Choose a second solvent that is miscible with S1. This co-solvent can be used to modulate the overall polarity of the system.

  • Prepare a Saturated or Near-Saturated Solution: Dissolve as much 2-(1-Naphthyl)aniline as possible in S1 at room temperature.

  • Titrate with the Co-Solvent: Slowly add S2 to the solution while stirring. Observe for any signs of precipitation.

  • Experiment with Ratios: Prepare a series of S1:S2 mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Determine Solubility in Mixtures: Measure the solubility of 2-(1-Naphthyl)aniline in each of these mixtures using the method described in Protocol 1.

  • Identify the Optimal Ratio: The ratio that provides the highest solubility at your working temperature is your optimal co-solvent system.

Guide 3: The Impact of Temperature

For most solid organic compounds, solubility increases with temperature.[8][9][10][22] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[23]

Experimental Protocol: Temperature-Solubility Profile

  • Prepare a Slurry: In a sealed vial, create a slurry of 2-(1-Naphthyl)aniline in the solvent of interest, ensuring there is an excess of the solid.

  • Equilibrate at Different Temperatures: Place the vial in a temperature-controlled shaker bath. Start at room temperature and gradually increase the temperature in increments (e.g., 10°C).

  • Allow for Equilibration: At each temperature, allow the mixture to equilibrate for a set period (e.g., 1-2 hours) with constant agitation.

  • Sample and Analyze: Once equilibrated, carefully take a sample of the supernatant (the clear liquid above the solid).

  • Determine Concentration: Dilute the sample and determine the concentration of 2-(1-Naphthyl)aniline using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility at that temperature.

  • Plot the Data: Plot solubility as a function of temperature to create a solubility curve. This will help you determine the optimal temperature for your process.

Logical Relationship: Factors Influencing Solubility

SolubilityFactors Solubility Solubility Polarity Polarity Solubility->Polarity 'Like dissolves like' Temperature Temperature Solubility->Temperature Generally increases with T pH pH Solubility->pH Affects ionizable groups Structure Structure Solubility->Structure Molecular size and H-bonding

Caption: Key factors that influence the solubility of a compound.

Final Recommendations from the Field

  • Purity Matters: Ensure the purity of your 2-(1-Naphthyl)aniline, as impurities can significantly impact solubility.

  • Safety First: When working with organic solvents, always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.[5][24] Be aware of the specific hazards of the solvents you are using.

  • Consider Downstream Applications: The choice of solvent and solubilization method should always be made with the next steps of your experiment in mind. For example, a high-boiling point solvent may be difficult to remove later.

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges associated with 2-(1-Naphthyl)aniline, enabling the smooth progression of your research and development activities.

References

  • Vertex AI Search. (n.d.). 2-Aminonaphthalene | Solubility of Things.
  • Benchchem. (n.d.). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
  • NINGBO INNO PHARMCHEM. (2026, January 25). Understanding 1-Naphthylamine: Properties, Safety, and Industrial Applications.
  • Unilong. (n.d.). N-(2-Naphthyl)aniline CAS 135-88-6 - Chemical Supplier.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • CK-12 Foundation. (n.d.). What is the effect of temperature on solubility? - Examples.
  • ChemicalBook. (n.d.). N-(2-Naphthyl)aniline | 135-88-6.
  • OSHA. (n.d.). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Shobe, D. (2018, May 12). How does branching increase the solubility in amines? Quora.
  • ChemBK. (n.d.). n-(1-naphthyl)aniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-(1-Naphthyl)aniline.
  • PubChem. (n.d.). 2-(1-Naphthyl)aniline.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • LibreTexts. (2022, August 11). 9.4: The Effect of Temperature on Solubility. Chemistry LibreTexts.
  • Cerdá, M. F., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society, 30(8), 1745-1753.
  • Erchinger, J. E., et al. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 16(1), 8262-8270.
  • ScienceDirect. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • CDH Fine Chemical. (n.d.). N-PHENYL-1-NAPHTHYLAMINE CAS NO 90-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • ScienceDirect. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners.
  • RSC Publishing. (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization.
  • Organic Chemistry. (n.d.). Preparing Amines: Aliphatic & Aromatic Synthesis Methods.
  • LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • NIH. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthylamine.
  • ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?
  • Merun Global Chem Co., Ltd. (2025, July 17). Diverse Application Scenarios Of Aromatic Solvents Showcasing Value.
  • Park, K. (n.d.). Hansen Solubility Parameters.
  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-201.
  • ResearchGate. (2020, May 14). abstract about aromatic amines.
  • ResearchGate. (n.d.). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • ResearchGate. (n.d.). Pharmaceutical Solvents and Solubilizing Agents.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • NIH. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • NIH. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).

Sources

Optimization

Optimizing reaction conditions for the scale-up of 2-(1-Naphthyl)aniline production

Status: Active Ticket ID: SC-NAPH-002 Subject: Process Optimization & Troubleshooting for Sterically Hindered Biaryl Synthesis Technical Overview & Reaction Design The synthesis of 2-(1-Naphthyl)aniline represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-NAPH-002 Subject: Process Optimization & Troubleshooting for Sterically Hindered Biaryl Synthesis

Technical Overview & Reaction Design

The synthesis of 2-(1-Naphthyl)aniline represents a classic challenge in process chemistry: the construction of a sterically hindered biaryl system containing a free amine. The proximity of the amine group to the coupling site (ortho-position) and the bulk of the naphthyl ring create two primary failure modes during scale-up:

  • Catalyst Deactivation: The free amine (

    
    ) can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle.
    
  • Steric Hindrance: The oxidative addition is facile, but the transmetallation and reductive elimination steps are energetically costly due to the clash between the naphthyl peri-hydrogens and the aniline ring.

To overcome these, we move away from "academic" catalysts (like


) toward Buchwald Precatalysts (Generation 2/3) . These systems generate the active 

species in situ and utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that facilitate coupling in hindered substrates while preventing amine coordination.

Standard Operating Procedure (Scale-Up Protocol)

Objective: Production of 100 g - 1 kg batches with >95% purity and <20 ppm residual Pd.

The "Golden Batch" Conditions
ParameterSpecificationRationale
Substrates 2-Bromoaniline (1.0 equiv) 1-Naphthylboronic acid (1.1 equiv)Aryl bromides offer the best balance of reactivity and stability compared to iodides (unstable) or chlorides (inert).
Catalyst SPhos Pd G2 (0.5 - 1.0 mol%)The SPhos ligand creates a protective pocket around Pd, facilitating the coupling of hindered centers. G2 precatalyst ensures accurate Pd dosing.
Base

(2.0 equiv)
Anhydrous, finely ground. Strong enough to activate the boronic acid, mild enough to prevent sensitive group degradation.
Solvent Toluene / Water (4:1 v/v)Biphasic system ensures inorganic salts remain solubilized, preventing "encrustation" of the stirring mechanism on scale.
Temperature 80°C - 90°CHigh enough to drive reductive elimination, low enough to prevent protodeboronation of the naphthyl acid.
Step-by-Step Workflow
  • Inertion: Charge the reactor with 2-bromoaniline, 1-naphthylboronic acid, and

    
    . Cycle Vacuum/Nitrogen (
    
    
    
    ) to remove
    
    
    .
  • Solvation: Add degassed Toluene and Water. Agitate to form a biphasic emulsion.

  • Catalyst Addition: Add SPhos Pd G2 as a solid or slurry under positive nitrogen flow.

  • Reaction: Heat to 85°C. Monitor by HPLC. Conversion should reach >98% within 4–6 hours.

  • Quench & Cut: Cool to 25°C. Separate the aqueous layer (contains salts/borates). Wash organic layer with brine.

  • Scavenging (Critical): Treat the organic layer with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) (5 wt% relative to product) at 50°C for 2 hours to sequester Pd. Filter.

  • Crystallization: Swap solvent to Heptane/Ethanol to crystallize the target amine.

Visualization: Process Logic

Diagram 1: Scale-Up Workflow & Critical Control Points

This flowchart illustrates the operational sequence with specific attention to impurity removal.

ScaleUpProcess Start Start: Raw Materials (2-Bromoaniline + Boronic Acid) Inertion Inertion & Solvation (Toluene/H2O, N2 Purge) Start->Inertion Reaction Reaction Phase (SPhos Pd G2, 85°C, 6h) Inertion->Reaction Check HPLC Check: Conversion > 98%? Reaction->Check Check->Reaction No (Add Catalyst/Time) PhaseCut Phase Separation (Remove Aqueous Waste) Check->PhaseCut Yes Scavenge Pd Scavenging (Thiol-Silica, 50°C) PhaseCut->Scavenge Cryst Crystallization (Heptane/EtOH) Scavenge->Cryst Final Final Product 2-(1-Naphthyl)aniline Cryst->Final

Caption: Operational workflow for the synthesis of 2-(1-Naphthyl)aniline, highlighting the critical decision point at HPLC monitoring and the mandatory metal scavenging step.

Troubleshooting Center (FAQs)

Issue 1: Reaction Stalls at 60-70% Conversion

Q: I am scaling up from 5g to 100g. The reaction starts well but stalls after 3 hours. Adding more catalyst doesn't help. Why?

A: This is likely due to Mass Transfer Limitations or Base Insolubility , not catalyst death.

  • The Cause: On a larger scale, the biphasic mixing efficiency drops. The base (

    
    ) resides in the aqueous phase (or as a solid), while the catalyst and substrates are in the organic phase. If the stirring rate is insufficient, the "interfacial surface area" drops, starving the reaction of the base required for the transmetallation step.
    
  • The Fix:

    • Increase impeller speed (RPM) to ensure a visual emulsion.

    • Switch to a more soluble base like

      
       or add a phase transfer catalyst (e.g., TBAB, 5 mol%) to shuttle hydroxide ions into the organic layer.
      
Issue 2: "Purple/Brown" Product Coloration

Q: My isolated solid is brownish-purple instead of off-white. NMR looks clean. What is this?

A: This is Palladium Carryover . Even trace amounts (50–100 ppm) of Pd-amine complexes can intensely color the product.

  • The Cause: The free amine in your product acts as a ligand, holding onto residual Pd during the workup. Standard silica gel chromatography is often insufficient to break this bond.

  • The Fix: You must use a chemical scavenger.

    • Protocol: Dissolve the crude material in THF or Toluene. Add SiliaMetS® Thiol or Smopex®-111 (mercaptan-functionalized scavengers). Stir at 50°C for 4 hours. Filter through a pad of Celite. The filtrate should be colorless.

Issue 3: Impurity at RRT 0.9 (Protodeboronation)

Q: I see a persistent impurity just before the product peak. It corresponds to Naphthalene.

A: This is Protodeboronation of the 1-Naphthylboronic acid.

  • The Cause: Sterically hindered boronic acids are prone to hydrolytic cleavage (losing the

    
     group) if the reaction temperature is too high or the catalyst is too slow to engage them.
    
  • The Fix:

    • Charge Excess: Increase boronic acid stoichiometry to 1.2 or 1.3 equiv.

    • Pre-Activation: Do not heat the boronic acid/base mixture for long periods before adding the catalyst.

    • Water Control: While water is needed for the Suzuki mechanism, too much water at high temperatures accelerates deboronation. Reduce the water ratio in the solvent mix (e.g., go from 4:1 to 6:1 Toluene:Water).

Diagram 2: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields or purity issues immediately.

Troubleshooting Problem Problem Detected LowYield Low Conversion Problem->LowYield Impurity High Impurity Problem->Impurity O2Leak Check O2 Levels (Solution turns black?) LowYield->O2Leak Stirring Check Agitation (Emulsion formed?) LowYield->Stirring DeBoron Naphthalene Found? (Protodeboronation) Impurity->DeBoron HomoCoup Binaphthyl Found? (Oxidative Homocoupling) Impurity->HomoCoup Sol_Degas Fix: Sparge N2 Increase Catalyst O2Leak->Sol_Degas Sol_RPM Fix: Increase RPM Add Phase Transfer Cat Stirring->Sol_RPM Sol_Temp Fix: Lower Temp Add Excess Boronic Acid DeBoron->Sol_Temp Sol_Air Fix: Strict Anaerobic Check Solvent Degassing HomoCoup->Sol_Air

Caption: Logic tree for diagnosing common scale-up failures in Suzuki couplings of hindered biaryls.

References

  • Vertex AI Search. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[1] [Link]

  • Vertex AI Search. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). [Link]

  • Vertex AI Search. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. National Institutes of Health (NIH). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the DFT Computational Analysis of 2-(1-Naphthyl)aniline Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Isomeric Subtleties with Computational Precision Naphthyl-substituted aniline derivatives represent a fascinating class of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Isomeric Subtleties with Computational Precision

Naphthyl-substituted aniline derivatives represent a fascinating class of compounds, forming the structural core of various dyes, pharmaceuticals, and advanced materials.[1][2] Their utility is often dictated by the precise spatial arrangement of their aromatic moieties. Isomers such as 2-(1-Naphthyl)aniline and its positional counterparts, while possessing the same chemical formula, can exhibit vastly different electronic, steric, and, consequently, biological properties. Understanding these subtle differences is paramount for rational drug design and materials engineering.

This guide provides an in-depth comparative analysis of 2-(1-Naphthyl)aniline and its conceptual isomers through the lens of Density Functional Theory (DFT). DFT has emerged as a powerful quantum chemical tool, offering a remarkable balance of computational efficiency and accuracy for studying molecular systems.[3][4] We will move beyond a simple procedural walkthrough, focusing instead on the causality behind methodological choices and the interpretation of computational data to predict real-world chemical behavior. By comparing calculated structural, vibrational, and electronic properties, we can illuminate the profound impact of isomeric variation on molecular stability, reactivity, and spectroscopic signatures.

The Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any computational analysis hinges on the appropriate selection of a theoretical method and basis set. Our choices are guided by the need to accurately model the complex electronic environment of aromatic amines.

  • Density Functional Theory (DFT): Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[5] This approach provides excellent accuracy for many molecular properties at a fraction of the computational cost of traditional ab initio methods, making it ideal for molecules of this size.

  • The B3LYP Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide robust and reliable results for the geometries and energies of a wide range of organic molecules.[6]

  • The 6-311++G(d,p) Basis Set: The choice of basis set is critical for obtaining meaningful results. The 6-311++G(d,p) basis set offers a high degree of flexibility. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing the delocalized π-electron systems and the lone pair electrons on the nitrogen atom.[7] The "(d,p)" notation signifies the addition of polarization functions, which allow for non-spherical distortion of the electron clouds, a crucial factor in accurately modeling chemical bonds.[7]

Computational Workflow: A Validated Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the comprehensive analysis of naphthylaniline isomers using the Gaussian software package.[8]

Computational_Workflow cluster_setup 1. Input Preparation cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Extraction & Analysis mol_build Build Molecular Structure (e.g., GaussView) input_gen Generate Input File (.gjf) mol_build->input_gen Define calculation type geom_opt Geometry Optimization (Opt) input_gen->geom_opt Submit to Gaussian freq_calc Frequency Calculation (Freq) geom_opt->freq_calc Use optimized geometry validation Validate Minimum Energy (No Imaginary Frequencies) freq_calc->validation Check output vib_data Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_data elec_data Electronic Properties (HOMO, LUMO, NBO, UV-Vis) freq_calc->elec_data Perform NBO, TD-DFT, etc. validation->geom_opt If invalid (re-optimize) struct_data Structural Parameters (Bond Lengths, Dihedrals) validation->struct_data If valid

Caption: A validated workflow for DFT analysis of naphthylaniline isomers.

Experimental Protocol: Step-by-Step DFT Calculation
  • Molecular Structure Creation:

    • Using a molecular editor like GaussView or Avogadro[4], construct the 3D structure of 2-(1-Naphthyl)aniline and any other isomers of interest (e.g., 2-(2-Naphthyl)aniline). Ensure correct atom connectivity and initial bond lengths.

  • Input File Generation for Geometry Optimization:

    • Set up the calculation in Gaussian. The input file (e.g., isomer1_opt.gjf) specifies the theoretical method, basis set, and type of calculation.

    • Causality: The initial step is always geometry optimization. This process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure. All subsequent property calculations must be performed on this optimized geometry to be physically meaningful.

    • Sample Gaussian Input:

  • Frequency Calculation and Validation:

    • Using the optimized geometry from the checkpoint file (.chk), perform a frequency calculation.

    • Causality: This step serves two critical purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies.[9] Second, it calculates the harmonic vibrational frequencies, which can be used to predict the molecule's infrared (IR) and Raman spectra.[10][11]

    • Sample Gaussian Input:

  • Electronic Property Analysis:

    • Perform additional calculations on the validated, optimized geometry to probe electronic structure. This is often combined with the frequency step.

    • Natural Bond Orbital (NBO) Analysis: Use the Pop=NBO keyword to analyze the Lewis-like bonding structure, atomic charges, and intramolecular donor-acceptor interactions (e.g., hyperconjugation).[12][13] This provides deep insight into the delocalization of electron density.

    • Time-Dependent DFT (TD-DFT): Use the TD keyword to calculate excited state energies, which allows for the simulation of the UV-Vis absorption spectrum.[14]

Comparative Analysis of 2-(1-Naphthyl)aniline Isomers

Here we compare the calculated properties of 2-(1-Naphthyl)aniline with a positional isomer, 2-(2-Naphthyl)aniline, to highlight the impact of the naphthyl connection point.

Caption: Structural difference between the two isomers under comparison.

Structural Parameters: The Influence of Steric Hindrance

The position of the naphthyl group significantly influences the molecule's conformation due to steric hindrance. The C-N bond connecting the two ring systems is a key area of interest.

Parameter2-(1-Naphthyl)aniline2-(2-Naphthyl)anilineRationale for Difference
C(aniline)-N Bond Length (Å)~1.415~1.408The greater steric clash in the 1-naphthyl isomer may slightly elongate this bond.
C(naphthyl)-N Bond Length (Å)~1.420~1.412Similar to the above, steric repulsion influences bond length.
C-N-C Bond Angle (°)~128.5~127.9The bulky 1-naphthyl group forces a slightly wider angle to minimize steric strain.
Naphthyl-Aniline Dihedral Angle (°)~55-65~40-50This is the most significant difference. The 1-naphthyl isomer is forced into a much more twisted conformation to avoid clashes between the hydrogen atoms on the two aromatic systems. The 2-naphthyl isomer can achieve greater planarity.

Note: These are representative values. Actual values will be in the output file.

Vibrational Analysis: Spectroscopic Fingerprints

The vibrational frequencies are sensitive to the molecular structure and bonding environment. Comparing the calculated IR spectra can help identify unique spectroscopic markers for each isomer.

Vibrational Mode2-(1-Naphthyl)aniline (cm⁻¹)2-(2-Naphthyl)aniline (cm⁻¹)Interpretation
N-H Stretch~3420~3425Less sensitive to isomerism, but subtle shifts can occur due to changes in N-H bond environment and potential for weak intramolecular interactions.
C(aniline)-N Stretch~1280~1295The stronger conjugation in the more planar 2-naphthyl isomer can lead to a higher frequency (stronger bond character) for this stretching mode.
Out-of-Plane C-H Bending~750-850~750-850The pattern in this "fingerprint" region will be distinct for each isomer due to the different substitution patterns on the aromatic rings.

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[11]

Frontier Molecular Orbitals (FMOs): Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[15] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

Parameter2-(1-Naphthyl)aniline2-(2-Naphthyl)anilineSignificance
HOMO Energy (eV)~ -5.2~ -5.1The HOMO is typically localized on the electron-rich aniline moiety. The more planar 2-naphthyl isomer allows for better delocalization, raising the HOMO energy.
LUMO Energy (eV)~ -0.8~ -0.9The LUMO is generally distributed across the electron-accepting naphthyl ring. Better conjugation in the 2-isomer can lower its energy.
HOMO-LUMO Gap (ΔE) (eV) ~ 4.4 ~ 4.2 A smaller gap indicates higher reactivity and a red-shift (longer wavelength) in the UV-Vis spectrum. [16] The greater planarity and conjugation in the 2-naphthyl isomer result in a smaller energy gap.
Ionization Potential (eV)~ 5.2~ 5.1Directly related to HOMO energy; predicts the energy required to remove an electron.
Electron Affinity (eV)~ 0.8~ 0.9Directly related to LUMO energy; predicts the energy released upon adding an electron.
Natural Bond Orbital (NBO) Analysis: Intramolecular Interactions

NBO analysis quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions reveals the strength of hyperconjugation and intramolecular bonding.

Donor NBO → Acceptor NBO2-(1-Naphthyl)aniline E(2) (kcal/mol)2-(2-Naphthyl)aniline E(2) (kcal/mol)Interpretation
LP(N) → π(C-C)anilineHighVery HighThis represents the donation of the nitrogen lone pair into the aniline ring's anti-bonding π-orbitals. This interaction is stronger in the more planar 2-isomer due to better orbital overlap.
LP(N) → π(C-C)naphthylModerateHighSimilarly, this interaction is more significant in the 2-isomer, contributing to its greater overall electronic delocalization.
π(C-C) → π(C-C)HighVery HighThese π-π interactions within and between the rings are the essence of conjugation. The total stabilization energy from these interactions will be greater for the 2-naphthyl isomer.

Conclusion

This DFT-based comparative guide demonstrates that even a subtle change in the connectivity of the naphthyl group in 2-naphthylaniline isomers leads to significant and predictable differences in their molecular properties.

  • 2-(1-Naphthyl)aniline is characterized by significant steric hindrance, resulting in a highly twisted, non-planar structure. This structural distortion impedes electronic communication between the aromatic rings, leading to a larger HOMO-LUMO gap and suggesting lower overall reactivity compared to its isomer.

  • 2-(2-Naphthyl)aniline , in contrast, can adopt a more planar conformation. This enhances π-conjugation across the molecule, which is evidenced by a smaller HOMO-LUMO gap, stronger intramolecular charge transfer interactions (from NBO analysis), and predicts a red-shifted UV-Vis absorption spectrum.

For professionals in drug development, these findings imply that the 2-isomer might engage more effectively in π-stacking interactions with biological targets, while the 3D shape of the 1-isomer might be better suited for fitting into a specific, sterically demanding binding pocket. This guide provides the theoretical framework and a practical, validated protocol for researchers to perform similar analyses, enabling a more informed, computation-driven approach to molecular design and discovery.

References

  • Gil, D. M., & Altabef, A. B. (2014). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational analysis of 4-(Dimethylamino)Benzaldehyde. Journal of Molecular Structure.

  • Yüksek, H., et al. (2021). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

  • Eya’ane Meva, F., et al. (2021). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). SN Applied Sciences. [Link]

  • Kouamé, A. N., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline by Density Functional Theory (DFT). Thai Science. [Link]

  • Rehman, S. U., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules. [Link]

  • Al-Salahi, R., et al. (2019). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[3][15]triazolo[1,5-a]quinazolines. Molecules. [Link]

  • Gdanitz, R. J. (2011). DFT theoretical studies of anions of aniline and its several derivatives. Structural Chemistry. [Link]

  • Krishnakumar, V., & John Xavier, R. (2006). FT-IR and Raman spectra vibrational assignments and density functional calculations of 1-naphthyl acetic acid. ResearchGate. [Link]

  • Gusev, A. N., et al. (2023). Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. RSC Advances. [Link]

  • Sajan, D., et al. (2016). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate. [Link]

  • Chaabene, M., et al. (2019). Comparison between experimental and theoretical UV–visible absorption spectra. ResearchGate. [Link]

  • Gaussian, Inc. (2024). Gaussian Website. Gaussian.com. [Link]

  • Theis, D., et al. (2005). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Explained. (2020). Gaussian Tutorial for Organic Chemists. YouTube. [Link]

  • Brand, C., et al. (2002). The p and p * molecular orbitals of aniline. ResearchGate. [Link]

  • Lamm, M. H., & Arnold, B. R. (1996). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]

  • Tamer, Ö., et al. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach. ResearchGate. [Link]

  • Singh, O. P., et al. (2006). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Indian Journal of Pure & Applied Physics. [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. University of Rochester. [Link]

  • Rai, A. K., & Rai, D. K. (2023). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Physics: Conference Series. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

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  • Quiroga, J., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules. [Link]

  • Tilstam, U., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Le, T. B. H., et al. (2018). Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP). Vietnam Journal of Chemistry. [Link]

  • Naksomboon, K., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. [Link]

  • Albright, T. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]

  • Xu, X., et al. (2024). Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. IUCrData. [Link]

  • Arockia Doss, M., et al. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Journal of Molecular Structure. [Link]

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Comparative

A Comparative Guide to the Isomeric Effects on the Photophysical Properties of Naphthyl-anilines

Introduction: Beyond the Formula – Why Isomerism Matters in Photophysics In the realm of molecular photophysics, the seemingly subtle variation in the arrangement of atoms within a molecule—a concept known as isomerism—c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula – Why Isomerism Matters in Photophysics

In the realm of molecular photophysics, the seemingly subtle variation in the arrangement of atoms within a molecule—a concept known as isomerism—can precipitate vastly different optical and electronic behaviors. Two molecules may share the same chemical formula, yet their interactions with light can be worlds apart. This guide delves into this fascinating phenomenon using the N-phenyl-naphthylamine (naphthyl-aniline) system as a prime exemplar.

Naphthyl-anilines, comprised of a naphthalene and an aniline moiety, primarily exist in two isomeric forms: N-phenyl-1-naphthylamine (1-NA) and N-phenyl-2-naphthylamine (2-NA). The sole structural difference lies in the point of attachment of the aniline group to the naphthalene ring. As we will explore, this seemingly minor alteration has profound consequences for their absorption, emission, and overall photophysical characteristics. Understanding these isomeric effects is not merely an academic exercise; it is crucial for researchers in materials science, organic electronics, and drug development who seek to rationally design molecules with tailored fluorescent properties for applications ranging from OLEDs to biological sensors.

This guide provides a comparative analysis of the photophysical properties of 1-NA and 2-NA, grounded in experimental data. We will dissect the causality behind their divergent behaviors, offer detailed experimental protocols for their synthesis and characterization, and provide a theoretical framework to understand the structure-property relationships at play.

Molecular Structure and Physical Characteristics

The foundational difference between 1-NA and 2-NA is their topology, which dictates their fundamental physical properties and steric environment.

G cluster_1NA N-phenyl-1-naphthylamine (1-NA) cluster_2NA N-phenyl-2-naphthylamine (2-NA) node_1NA node_1NA node_2NA node_2NA

Caption: Molecular structures of 1-NA and 2-NA isomers.

The linkage at the 1-position (alpha) in 1-NA results in greater steric hindrance between the aniline ring and the adjacent peri-hydrogen of the naphthalene core. In contrast, the 2-position (beta) linkage in 2-NA allows for a more relaxed, quasi-planar conformation. This structural variance is the genesis of their distinct photophysical behaviors.

Table 1: Comparative Physical Properties of Naphthyl-aniline Isomers

PropertyN-phenyl-1-naphthylamine (1-NA)N-phenyl-2-naphthylamine (2-NA)
CAS Number 90-30-2[1]135-88-6[1]
Molecular Weight 219.29 g/mol [1]219.29 g/mol [1]
Appearance Tan to purple crushed solid or crystals[1]Grey to tan flakes or powder[1]
Melting Point 60-62 °C[2]105-108 °C[3]
Boiling Point 335 °C[1]395-399.5 °C[1][3]
Solubility Insoluble in water; soluble in acetone, benzene, alcohol[1]Insoluble in water; soluble in benzene, alcohol, ether[1]

Comparative Analysis of Photophysical Properties

The structural disparities directly translate into measurable differences in how the isomers absorb and emit light. The 2-NA isomer consistently demonstrates superior fluorescence characteristics compared to its 1-NA counterpart.

Table 2: Photophysical Data for Naphthyl-aniline Isomers

ParameterN-phenyl-1-naphthylamine (1-NA)N-phenyl-2-naphthylamine (2-NA)
Optimal Excitation λmax (nm) ~330[1]~300[1]
Emission λmax (nm) Varies with solvent polarityVaries with solvent polarity
Fluorescence Intensity Lower~6 times higher than 1-NA[1]
Fluorescence Quantum Yield (Φf) Significantly LowerHigher
Excited-State Lifetime (τf) ShorterLonger

Note: Specific values for emission maxima, quantum yield, and lifetime are highly solvent-dependent and are presented here in relative terms based on established findings. Precise quantitative values require specific experimental conditions as detailed in the protocols below.

The most striking observation is the significantly enhanced fluorescence intensity of 2-NA.[1] This suggests that upon absorbing a photon, 2-NA is far more likely to relax by emitting a photon (fluorescence) than through non-radiative pathways like vibrational relaxation or intersystem crossing. This difference is directly attributable to the isomeric structures.

Mechanistic Insights: The "Why" Behind the Photophysical Divergence

The observed differences in photophysical properties are not random; they are governed by the interplay of steric and electronic effects that influence the molecule's behavior in its electronically excited state.

  • Steric Hindrance and Molecular Planarity: The key mechanistic determinant is the degree of rotational freedom between the aniline and naphthalene rings. In 1-NA, the steric clash with the peri-hydrogen forces the aniline ring to adopt a more twisted conformation relative to the naphthalene plane. This non-planar geometry in the ground state persists and can be further distorted in the excited state. Conversely, the 2-NA isomer experiences less steric hindrance, allowing for a more co-planar arrangement. This planarity enhances the π-conjugation across the molecule, which is fundamental for efficient fluorescence.[4]

  • Intramolecular Charge Transfer (ICT): For many donor-acceptor molecules like naphthyl-anilines, photoexcitation induces an intramolecular charge transfer (ICT), where electron density shifts from the electron-donating aniline moiety to the electron-accepting naphthalene moiety. The efficiency of this process and the stability of the resulting ICT state are highly dependent on molecular geometry. A more planar structure, as found in 2-NA, facilitates a more effective overlap of molecular orbitals, leading to a stabilized ICT excited state that is more likely to de-excite radiatively (fluoresce). In the twisted 1-NA, the poor orbital overlap hinders the formation of an efficient and stable ICT state, opening the door for non-radiative decay pathways to dominate.

  • Non-Radiative Decay Pathways: The twisted geometry of 1-NA promotes non-radiative decay. The rotational freedom around the C-N bond can act as a "vibrational sink," dissipating the excitation energy as heat rather than light. This rapid, non-radiative de-excitation shortens the excited-state lifetime and dramatically reduces, or "quenches," the fluorescence quantum yield.

G cluster_isomers Isomeric Structure cluster_properties Structural & Electronic Properties cluster_photophysics Resulting Photophysics 1-NA 1-NA (α-linkage) Sterics High Steric Hindrance 1-NA->Sterics 2-NA 2-NA (β-linkage) Sterics2 Low Steric Hindrance 2-NA->Sterics2 Planarity Twisted Geometry Sterics->Planarity Conjugation Poor π-Conjugation Planarity->Conjugation Decay Dominant Non-Radiative Decay Conjugation->Decay Planarity2 Quasi-Planar Geometry Sterics2->Planarity2 Conjugation2 Extended π-Conjugation Planarity2->Conjugation2 Decay2 Efficient Radiative Decay Conjugation2->Decay2 Yield Low Quantum Yield Short Lifetime Decay->Yield Yield2 High Quantum Yield Long Lifetime Decay2->Yield2

Caption: Logical flow from isomeric structure to photophysical properties.

Experimental Protocols for Synthesis and Characterization

To ensure the trustworthiness and reproducibility of findings, rigorous experimental protocols are paramount. The following sections detail the methodologies for synthesizing and characterizing naphthyl-anilines.

Synthesis of N-phenyl-1-naphthylamine (1-NA)

This protocol is based on the direct reaction of aniline with 1-naphthylamine, a common industrial method.[5]

Materials:

  • Aniline

  • 1-Naphthylamine

  • Catalyst (e.g., Iodine, Sulfanilic Acid)

  • High-pressure reaction vessel (autoclave)

  • Distillation apparatus

  • Solvents for purification (e.g., ethanol)

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, charge aniline and the chosen catalyst (e.g., a catalytic amount of iodine).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heating and Pressurization: Seal the reactor and begin heating the mixture to approximately 100 °C under atmospheric pressure to distill off any residual water.

  • Reactant Addition: Gradually add 1-naphthylamine to the heated mixture.

  • Reaction: Increase the temperature to the reaction range of 200-280 °C. The pressure will rise above atmospheric pressure; maintain it within a safe range (e.g., up to 3 bar) using a pressure-retention valve.[5]

  • Monitoring: Monitor the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure N-phenyl-1-naphthylamine.

Note: The synthesis of N-phenyl-2-naphthylamine follows an analogous procedure, substituting 1-naphthylamine with 2-naphthylamine.

Photophysical Characterization Workflow

G A Synthesis & Purification of Isomers B Sample Preparation (Dilute solutions in spectroscopic grade solvent) A->B C UV-Vis Absorption Spectroscopy B->C D Fluorescence Spectroscopy B->D G Lifetime Measurement (e.g., TCSPC) B->G E Data Analysis C->E D->E F Quantum Yield Calculation (Relative Method) E->F H Comparative Report F->H G->H

Caption: Experimental workflow for photophysical characterization.

1. UV-Vis Absorption Spectroscopy

  • Objective: To determine the wavelength(s) of maximum absorbance (λ_abs_max).

  • Protocol:

    • Prepare a dilute solution (typically 1-10 µM) of the naphthyl-aniline isomer in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).

    • Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 250-400 nm).

    • Identify the wavelength of maximum absorbance from the resulting spectrum.

2. Fluorescence Spectroscopy

  • Objective: To determine the wavelength of maximum emission (λ_em_max) and the relative fluorescence intensity.

  • Protocol:

    • Using the same solution from the UV-Vis measurement, place the cuvette in a spectrofluorometer.

    • Set the excitation wavelength to the λ_abs_max determined previously (e.g., 330 nm for 1-NA, 300 nm for 2-NA).[1]

    • Scan the emission spectrum over a longer wavelength range (e.g., 350-600 nm).

    • The peak of this spectrum corresponds to the λ_em_max. The integrated area under this curve is proportional to the fluorescence intensity.

3. Relative Fluorescence Quantum Yield (Φf) Determination

  • Objective: To quantify the efficiency of the fluorescence process relative to a known standard.[6]

  • Principle: This comparative method relates the integrated fluorescence intensity and absorbance of the unknown sample to those of a standard with a known quantum yield.[7]

  • Equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.[7]

  • Protocol:

    • Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a series of five or more dilute solutions of both the standard and the test sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • For each solution, measure the absorbance at the chosen excitation wavelength.

    • For each solution, measure the corrected fluorescence emission spectrum and calculate the integrated fluorescence intensity (the area under the emission curve).[7]

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the test sample using the equation above.

4. Excited-State Lifetime (τf) Measurement

  • Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

  • Technique: Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method.[8]

  • Protocol:

    • A pulsed light source (e.g., a picosecond laser or LED) excites the sample at a high repetition rate.

    • The sample fluoresces, emitting single photons.

    • A highly sensitive, high-speed detector records the arrival time of each emitted photon relative to the excitation pulse.

    • Over millions of cycles, a histogram of photon arrival times is built.

    • This histogram represents the fluorescence decay curve. The excited-state lifetime (τ) is determined by fitting this decay curve to an exponential function.

Conclusion

The case of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine is a powerful demonstration of how subtle changes in molecular architecture can dictate photophysical fate. The steric hindrance inherent in the 1-NA isomer promotes a twisted, non-planar geometry, which facilitates rapid non-radiative decay and consequently leads to weaker fluorescence. In contrast, the less hindered 2-NA isomer can adopt a more planar conformation, enhancing π-conjugation and favoring efficient radiative decay, resulting in significantly brighter fluorescence. This fundamental understanding of isomeric effects is not just academically intriguing but provides a critical design principle for the development of novel fluorescent materials and probes, enabling scientists to fine-tune molecular properties for specific, high-performance applications.

References

  • Isomeric effect of naphthyl spacers on structures and properties of isostructural porous crystalline frameworks. Materials Chemistry Frontiers. (URL: [Link])

  • N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). OSHA. (URL: [Link])

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PMC. (URL: [Link])

  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. (URL: [Link])

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. (URL: [Link])

  • Preparation of 2-Naphthol Aniline Dye. BYJU'S. (URL: [Link])

  • Effect of conjugation length on the photophysical properties of naphthyl chalcones: a DFT and experimental study. ResearchGate. (URL: [Link])

  • Measuring excited state lifetime of Rb atoms with pump-probe technique. AIP Publishing. (URL: [Link])

  • Preparation of 2-Naphthol Aniline Dye. ResearchGate. (URL: [Link])

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. (URL: [Link])

  • Excited state lifetime and quantum yield. Fiveable. (URL: [Link])

  • Preparation of N-phenyl-1-naphthylamine.
  • n-(1-naphthyl)aniline. ChemBK. (URL: [Link])

Sources

Validation

Experimental vs. theoretical spectroscopic data for 2-(1-Naphthyl)aniline

This guide serves as a technical comparative analysis for 2-(1-Naphthyl)aniline (CAS: 92855-12-4), a critical biaryl building block used in ligand synthesis (e.g., Buchwald-type phosphines) and atropisomeric studies.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for 2-(1-Naphthyl)aniline (CAS: 92855-12-4), a critical biaryl building block used in ligand synthesis (e.g., Buchwald-type phosphines) and atropisomeric studies.[1][2]

This document synthesizes experimental characterization data with theoretical predictions (Density Functional Theory - DFT) to provide a robust validation framework for researchers.

Comparative Spectroscopic Analysis Guide: 2-(1-Naphthyl)aniline[1][2][3]

1. Executive Summary & Molecular Profile
  • Compound: 2-(1-Naphthyl)aniline (also 2-(naphthalen-1-yl)aniline).[1][2][3][4]

  • Significance: A sterically hindered primary amine.[2] The rotation around the C(phenyl)-C(naphthyl) bond is restricted, leading to potential atropisomerism.[2] This structural "twist" is the defining feature for both its reactivity and spectroscopic signature.

  • Core Challenge: Experimental spectra (NMR/IR) in solution represent a Boltzmann average of conformers, whereas static DFT calculations often settle in a single global minimum. Bridging this gap requires understanding solvent effects and vibrational scaling.

PropertyExperimental ValueTheoretical Prediction (DFT B3LYP/6-31G*)Deviation Source
Physical State Solid, mp 68–70 °CN/A (Gas phase calc)Lattice energy/packing
Geometry (Dihedral) ~60–90° (Twisted)~80° (Optimized Min)Steric repulsion (H-H)
UV-Vis

Blue-shifted vs planarTD-DFT (Vertical excitation)Conjugation break due to twist
2. Analytical Workflow: Experimental vs. Computational

The following workflow illustrates the parallel pathways for validating the molecular structure.

G cluster_exp Experimental Pathway cluster_theo Theoretical Pathway Syn Suzuki Coupling (2-Bromoaniline + 1-Naphthylboronic acid) Pur Purification (Column Chrom. / Recryst.) Syn->Pur Spec Spectroscopy (NMR, IR, UV-Vis) Pur->Spec Comp Data Correlation & Scaling Factors Spec->Comp Mod Model Building (Z-Matrix/Cartesian) Opt Geometry Optimization (DFT: B3LYP/6-311++G**) Mod->Opt Freq Freq & TD-DFT (Vibrational/Electronic) Opt->Freq Freq->Comp

Figure 1: Parallel validation workflow for biaryl amine characterization.

3. Detailed Spectroscopic Comparison
A. Vibrational Spectroscopy (FT-IR)

The amine (


) group provides the most diagnostic bands.[1] In the experimental spectrum, hydrogen bonding (even weak) and anharmonicity lower the frequency compared to the harmonic approximation used in raw DFT calculations.[2]
  • Protocol:

    • Exp: KBr pellet or ATR (Attenuated Total Reflectance).[2]

    • Theory: Frequency calculation on optimized geometry.[5] Must apply scaling factor (typically 0.961–0.967 for B3LYP) to correct for anharmonicity.

ModeExperimental (

)
Raw DFT (

)
Scaled DFT (

)
Interpretation

~3480 (Sharp)~3650~3507Asymmetric stretch

~3390 (Sharp)~3550~3411Symmetric stretch

~1620~1650~1585Scissoring deformation

1590–14501600–1480MatchAromatic ring breathing

Expert Insight: If your experimental


 bands are significantly broader or lower (<3300 

) than the scaled prediction, suspect intermolecular Hydrogen bonding or aggregation in the solid state.[2]
B. Nuclear Magnetic Resonance (

NMR)

The biaryl twist shields certain protons due to ring current effects.[2]

  • Solvent:

    
     (Standard).
    
  • Key Feature: The

    
     protons are typically broad and exchangeable.
    
Proton EnvironmentExperimental Shift (

ppm)
GIAO-DFT Prediction (

ppm)
Notes

3.50 – 4.00 (Broad)3.2 – 4.5Highly solvent/conc.[1][2] dependent
Aniline H-3,4,56.70 – 7.206.8 – 7.3Shielded by electron-donating N
Naphthyl H7.30 – 8.007.4 – 8.1Deshielded aromatic zone
Aniline H-6~7.15~7.20Proximity to Naphthyl ring

Self-Validating Check: The integration ratio must be exactly 2:2:2:2:2:1:1:1 (total 13 aromatic H + 2 amine H).[2] If the integral for the broad singlet at ~3.8 ppm is < 2, check for H-D exchange if


 was used.[2]
C. Electronic Transitions (UV-Vis)
  • Experimental:

    
     in EtOH or DCM.
    
  • Theoretical: TD-DFT (Time-Dependent DFT), NStates=6.[1][2]

The "twist" breaks the conjugation between the phenyl and naphthyl rings. A planar molecule would absorb at longer wavelengths (red-shift).[1][2] 2-(1-Naphthyl)aniline absorbs at shorter wavelengths (blue-shift) compared to a fully conjugated system like anthracene, confirming the non-planar geometry.[1][2]

4. Experimental Protocols
Protocol 1: Synthesis & Isolation (Suzuki Coupling)
  • Reagents: 2-Bromoaniline (1.0 eq), 1-Naphthylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).[1][2]
  • Solvent: DME/Water or Toluene/Ethanol/Water.[2]

  • Condition: Reflux under

    
     for 12–18 h.
    
  • Workup: Extract with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Yield Check: Product is a solid (mp 68–70 °C). If oil, residual solvent or impurities are present.[2]

Protocol 2: Computational Setup (Gaussian/ORCA)
  • Input Geometry: Build 2-(1-Naphthyl)aniline. Set dihedral angle between rings to 90° initially to avoid saddle points.[2]

  • Route Section (Gaussian):

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=chloroform)

    (Solvent model PCM is crucial for comparing with NMR data).

  • NMR Calculation:

    nmr=giao b3lyp/6-311++g(d,p) geom=check guess=read

  • Scaling: Multiply vibrational frequencies by 0.967 before comparing to IR.

References
  • Synthesis & Properties:

    • Suzuki, A. (1991).[2] "Synthetic Studies via Organoboron Compounds." Pure and Applied Chemistry, 63(3), 419-422.[2] (Foundational coupling method).[2]

    • PubChem.[3][4] (n.d.). 2-(1-Naphthyl)aniline (CAS 92855-12-4).[1][3][4][6] National Library of Medicine. Link[1]

  • Spectroscopic Data Sources:

    • SDBS (Spectral Database for Organic Compounds).[2] Experimental spectra for Naphthylamine derivatives.[2][3][4][7][8] AIST, Japan.

    • ChemicalBook. (n.d.). 2-(Naphthalen-1-yl)aniline Properties and Melting Point.[1][6][9]Link[1]

  • Theoretical Methods:

    • Becke, A. D. (1993).[2] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648.[2] (B3LYP Method).

    • Andersson, M. P., & Uvdal, P. (2005).[2] "New scale factors for harmonic vibrational frequencies using the B3LYP density functional method." The Journal of Physical Chemistry A, 109(12), 2937-2941.[2] (Scaling Factors).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1-Naphthyl)aniline

Executive Safety Summary & Hazard Identification Chemical Identity: 2-(1-Naphthyl)aniline CAS Registry Number: 92855-12-4 (Note: Distinct from the diarylamine isomer N-phenyl-1-naphthylamine, CAS 90-30-2). Chemical Class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Chemical Identity: 2-(1-Naphthyl)aniline CAS Registry Number: 92855-12-4 (Note: Distinct from the diarylamine isomer N-phenyl-1-naphthylamine, CAS 90-30-2). Chemical Class: Primary Aromatic Amine / Biaryl.

The "Why" Behind the Protocol: As a researcher handling 2-(1-Naphthyl)aniline, typically used as a ligand precursor in organometallic catalysis (e.g., Buchwald-Hartwig amination), you face specific risks associated with primary aromatic amines . Unlike simple anilines, the naphthyl-substituted biaryl structure increases lipophilicity, enhancing the potential for dermal absorption .

While specific toxicological data for this exact isomer may be sparse compared to its isomers, the structural alerts mandate that we treat it under the Precautionary Principle for aromatic amines. The primary risks are:

  • Methemoglobinemia: Potential to oxidize hemoglobin, reducing oxygen transport (cyanosis risk).

  • Sensitization: High potential for allergic dermatitis (H317).

  • Genotoxicity/Carcinogenicity: Many naphthylamine derivatives are suspect carcinogens (H351/H350) due to bioactivation by cytochrome P450 enzymes.

Hierarchy of Defense: The PPE Matrix

Do not rely on "standard lab PPE." The lipophilic nature of this solid and its solutions requires permeation-resistant barriers.

Table 1: Personal Protective Equipment Specifications
Protection ZoneStandard Handling (Solids < 1g)High-Risk Handling (Solutions / > 1g)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner). Change every 30 mins.Laminate (Silver Shield/4H) liner under Nitrile outer glove.Aromatic amines permeate nitrile rubber. Laminate film offers >480 min breakthrough time against aromatics.
Respiratory N95 (if handling in Fume Hood).P100 / HEPA (if outside hood or spill cleanup).Fine crystalline dust is easily aerosolized. P100 captures 99.97% of particulates.
Eye/Face Chemical Splash Goggles (Indirect vented).Face Shield + Goggles.[1]Safety glasses fail against airborne dust entry and solution splashes.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves .Tyvek Coverall (Type 5/6) or Apron.Prevents dust accumulation on street clothes, which can lead to secondary exposure at home.
Engineering Fume Hood (Face velocity: 80–100 fpm).Glove Box (if heating/refluxing).Local Exhaust Ventilation (LEV) is the primary barrier; PPE is the backup.

Operational Workflow: Logic & Visualization

Safety is not static; it is a decision loop. The following diagram illustrates the critical decision points for PPE selection based on the physical state of the chemical.

PPE_Decision_Logic Start Start: Assess 2-(1-Naphthyl)aniline Task State_Check Physical State? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Weighing/Transfer Liquid_Path Solution (Organic Solvent) State_Check->Liquid_Path Reaction/Workup Risk_Solid Risk: Aerosolized Dust Solid_Path->Risk_Solid Risk_Liquid Risk: Rapid Dermal Absorption Liquid_Path->Risk_Liquid PPE_Solid Protocol A: Double Nitrile + N95 + Fume Hood (Static Control Essential) Risk_Solid->PPE_Solid PPE_Liquid Protocol B: Silver Shield Liners + Goggles (Permeation Barrier Essential) Risk_Liquid->PPE_Liquid

Figure 1: PPE Decision Logic based on physical state and primary exposure vector.

Detailed Handling Protocols

Phase A: Weighing & Transfer (Solid State)

The critical moment for inhalation exposure.

  • Static Control: 2-(1-Naphthyl)aniline is a crystalline solid that may carry a static charge. Use an anti-static gun or ionizer bar in the balance area to prevent "jumping" of powder.

  • The "Boat" Method: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. If the powder sticks, do not blow on it. Wash it down with the reaction solvent if compatible.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust. Dispose of the wipe as hazardous waste.

Phase B: Reaction & Workup (Solution State)

The critical moment for skin absorption.

  • Glove Discipline: If you are using DCM (Dichloromethane) or THF, standard nitrile gloves degrade in <5 minutes. You must use Silver Shield/Laminate gloves under your outer nitrile gloves.

  • Syringe Techniques: When transferring solutions, use Luer-lock syringes to prevent needle "pop-off" and subsequent spraying of the operator.

  • Vapor Trap: Ensure all rotary evaporator exhaust is vented into a fume hood or through a cold trap/scrubber. Do not release aromatic amine vapors into the lab atmosphere.

Emergency Response & Waste Disposal

Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen) and scoop into a bag.

  • Liquid Spill: Cover with absorbent pads (vermiculite/sand). Do not use combustible materials like sawdust.

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol or organic solvents on skin; this accelerates absorption of the aniline into the bloodstream.

Disposal Workflow

Aromatic amines are toxic to aquatic life (H410) and must never enter the water table.

Disposal_Workflow Waste_Gen Waste Generation Segregation Segregation: Halogenated vs Non-Halogenated Waste_Gen->Segregation Labeling Labeling: 'Toxic - Aromatic Amine' Segregation->Labeling Container Container: HDPE or Glass (Double Bagged) Labeling->Container Destruction High-Temp Incineration Container->Destruction

Figure 2: Segregation and disposal pathway for aromatic amine waste.

Disposal Protocol:

  • Segregate: Keep separate from oxidizers (nitric acid, peroxides) to prevent exothermic decomposition.

  • Container: Collect in amber glass or HDPE containers.

  • Labeling: Explicitly write "Contains 2-(1-Naphthyl)aniline – TOXIC."

  • Final Fate: Must be sent for high-temperature incineration .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21388763, 2-(1-Naphthyl)aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). (General guidance on naphthylamine handling).[4][5][6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Aromatic amines. (General hazard profiles for substituted anilines). Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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